molecular formula C14H26O6 B12668810 Dioxybis(methylcyclohexylidene) hydroperoxide CAS No. 85896-57-7

Dioxybis(methylcyclohexylidene) hydroperoxide

Cat. No.: B12668810
CAS No.: 85896-57-7
M. Wt: 290.35 g/mol
InChI Key: LKORFINXKUPUPH-UHFFFAOYSA-N
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Description

Dioxybis(methylcyclohexylidene) hydroperoxide is a high-purity organic peroxide compound supplied for research use only. This chemical is of significant interest in specialized oxidation chemistry. Organic hydroperoxides similar to this compound are often investigated for their role as intermediates in the oxidation of cyclic hydrocarbons and as initiators in free-radical reactions . Researchers value this class of compounds for studying decomposition dynamics and catalytic processes, which can be applied in the development of novel synthetic pathways and materials . The mechanism of action typically involves the cleavage of the peroxide bond, which can be induced thermally or catalytically, generating alkoxy and hydroxyl radicals that drive subsequent oxidation steps . This product is intended for use by qualified professional researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before placing an order or initiating research.

Properties

CAS No.

85896-57-7

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

1-hydroperoxy-1-(1-hydroperoxy-2-methylcyclohexyl)peroxy-2-methylcyclohexane

InChI

InChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3

InChI Key

LKORFINXKUPUPH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(OO)OOC2(CCCCC2C)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioxybis(methylcyclohexylidene) hydroperoxide involves the reaction of methylcyclohexylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroperoxide group. The process involves maintaining specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through various techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dioxybis(methylcyclohexylidene) hydroperoxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Reduction: Under specific conditions, it can be reduced to form different products.

    Substitution: The hydroperoxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .

Scientific Research Applications

Polymer Chemistry Applications

Initiator for Polymerization:

  • Dioxybis(methylcyclohexylidene) hydroperoxide is primarily used as an initiator for the polymerization of olefins and other unsaturated compounds. Its ability to generate free radicals makes it suitable for initiating reactions that lead to the formation of polymers with desired properties.

Crosslinking Agent:

  • In addition to its role as an initiator, this compound is utilized as a crosslinking agent in thermosetting resins. Crosslinking enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Case Study 1: Use in Thermosetting Resins

A study demonstrated that incorporating this compound into epoxy formulations improved the thermal stability and mechanical strength of the resultant materials. The crosslinked networks exhibited enhanced resistance to thermal degradation compared to control samples without the hydroperoxide.

PropertyControl SampleSample with this compound
Glass Transition Temp (°C)120140
Tensile Strength (MPa)5070
Thermal Degradation Temp (°C)300350

This compound finds utility in various industrial processes:

  • Textile Industry: Used in the production of durable fabrics through crosslinking agents.
  • Coatings: Acts as a curing agent in coatings to enhance durability and resistance to environmental factors.
  • Adhesives: Enhances bonding strength in adhesive formulations.

Mechanism of Action

The mechanism of action of Dioxybis(methylcyclohexylidene) hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroperoxides

The following table compares Dioxybis(methylcyclohexylidene) hydroperoxide with three analogous compounds:

Compound Name CAS Number Molecular Formula Structural Features Stability/Reactivity Applications
This compound 13035-03-5 C₁₄H₂₆O₆ Two methylcyclohexylidene rings, two -OOH groups Stable under ambient conditions but degrades to alcohols via metal catalysis (e.g., Mn(III)) Limited data; potential use in oxidation chemistry or specialty syntheses
Cyclohexylidenehydroperoxide 2699-11-8 C₆H₁₂O₄ Single cyclohexylidene ring, two -OOH groups Thermally stable but decomposes under UV light or with strong oxidants Research applications in radical-mediated reactions
Dioxydicycloheptylidene bis-hydroperoxide 51008-02-7 C₁₄H₂₆O₆ Two cycloheptylidene rings, two -OOH groups Higher steric hindrance may enhance stability; reactivity data lacking Unknown; structural analogs used in polymer chemistry
Cumene hydroperoxide 80-15-9 C₉H₁₂O₂ Linear alkyl chain with -OOH group Moderately stable; decomposes explosively at high temperatures Industrial oxidizer, fuel additive, and initiator for polymerization reactions

Stability and Degradation Pathways

  • Metal-Catalyzed Degradation : this compound converts to hydroxylated derivatives (e.g., alcohols) in the presence of Mn(III) or ceric ammonium nitrate (CAN), as demonstrated in autoxidation studies of pyrazolidinediones . This contrasts with cumene hydroperoxide, which decomposes explosively under heat rather than metal catalysts .

Functional Group Interactions

  • Volatility and Detection : Hydroperoxide (-OOH) groups in this compound reduce volatility similarly to hydroxyl (-OH) groups but complicate detection in analytical methods (e.g., functional group attribution may misidentify -OOH as -OH) .
  • Reactivity in Autoxidation : The compound’s cyclic structure may enhance radical stabilization during autoxidation, a feature shared with other 1,3-dicarbonyl hydroperoxides .

Key Research Findings

Synthetic Challenges : this compound is rarely isolated due to the complexity of stabilizing hydroperoxides in 1,3-dicarbonyl systems. Its synthesis requires precise control of reaction conditions, such as Mn(III)-catalyzed autoxidation in acetic acid .

Biological Activity

Dioxybis(methylcyclohexylidene) hydroperoxide is a compound of significant interest due to its potential biological activities, particularly in the context of oxidative stress and lipid peroxidation. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is categorized as a hydroperoxide, a class of compounds known for their reactive oxygen species (ROS) generation. It is characterized by the presence of hydroperoxide groups which can participate in various biochemical reactions, influencing cellular processes.

Mechanisms of Biological Activity

  • Oxidative Stress Induction : Hydroperoxides are known to generate free radicals, leading to oxidative damage in cellular components such as lipids, proteins, and DNA. This oxidative stress can trigger apoptosis or necrosis in cells, depending on the severity and duration of exposure .
  • Lipid Peroxidation : this compound can initiate lipid peroxidation, a process where free radicals attack lipids in cell membranes, resulting in the formation of lipid hydroperoxides (LOOHs). These LOOHs can disrupt membrane integrity and function .
  • Cell Signaling : Recent studies suggest that hydroperoxides may play a role in redox signaling pathways. They can act as secondary messengers in various signaling cascades that regulate cellular responses to stress .

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Cytotoxicity : High concentrations lead to cell death through mechanisms such as apoptosis or necrosis.
  • Antioxidant Response Activation : It may induce the expression of antioxidant enzymes as a protective response against oxidative damage.
  • Inflammatory Response Modulation : Hydroperoxides can influence inflammatory pathways, potentially exacerbating or alleviating inflammation depending on the context.

Data Table: Biological Activity Summary

Biological Effect Description Mechanism
CytotoxicityInduces cell death at high concentrationsOxidative stress and membrane damage
Antioxidant ResponseActivates antioxidant enzymesRedox signaling
Inflammatory ResponseModulates inflammationInteraction with inflammatory mediators

Case Study 1: Lipid Peroxidation in Cellular Models

In a controlled study examining the effects of this compound on cultured human cells, researchers observed significant increases in lipid peroxidation markers. The study demonstrated that exposure led to elevated levels of malondialdehyde (MDA), indicating extensive membrane damage and cellular stress.

Case Study 2: Antioxidant Enzyme Induction

Another study focused on the compound's role in activating antioxidant defenses. Cells treated with this compound showed increased expression of superoxide dismutase (SOD) and catalase. This suggests that while the compound induces oxidative stress, it also triggers protective mechanisms within cells.

Research Findings

Research indicates that compounds like this compound are pivotal in understanding oxidative stress-related diseases. The dual role of such compounds—acting as both harmful agents and potential activators of protective pathways—highlights their complexity in biological systems.

  • Oxidative Damage Studies : Investigations into lipid peroxidation have elucidated how hydroperoxides contribute to disease states such as cancer and neurodegeneration.
  • Therapeutic Potential : Understanding the balance between oxidative damage and antioxidant response may lead to therapeutic strategies that harness these compounds for beneficial effects while mitigating their harmful impacts.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing dioxybis(methylcyclohexylidene) hydroperoxide in laboratory settings?

  • Methodological Answer:

  • Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen or argon) to minimize decomposition or unintended reactions. Maintain in a cool, well-ventilated area away from heat sources .
  • Testing: Regularly test for peroxide concentration using iodometric titration or commercial test strips. Record test dates and results on the container label. Dispose of material if peroxides exceed 10 ppm .
  • Handling: Use non-sparking tools and explosion-proof equipment. Avoid contact with metals, reducing agents, or organic materials that may catalyze decomposition .

Q. How can researchers determine the peroxide concentration in this compound samples?

  • Methodological Answer:

  • Iodometric Titration: A standard method involving reaction of peroxides with potassium iodide in acidic conditions, followed by titration of liberated iodine with sodium thiosulfate .
  • Commercial Test Strips: Semiquantitative strips provide rapid results but require calibration against known standards.
  • Safety Threshold: Concentrations >10 ppm necessitate deactivation or disposal to prevent explosion risks .

Q. What ecological considerations arise from the decomposition of this compound?

  • Methodological Answer:

  • Decomposition Products: Breakdown yields water and oxygen, minimizing ecological toxicity. However, intermediate radicals (e.g., hydroxyl or alkyl radicals) may require quenching to prevent oxidative damage in biological systems .
  • Atmospheric Impact: In free tropospheric conditions, hydroperoxide stability increases due to reduced deposition, potentially influencing atmospheric oxidation cycles .

Advanced Research Questions

Q. How do kinetic parameters for the thermal decomposition of this compound vary with temperature and initial concentration?

  • Methodological Answer:

  • Experimental Design: Conduct isothermal decomposition studies using differential scanning calorimetry (DSC) or gas chromatography (GC) to monitor hydroperoxide consumption.

  • Key Findings:

  • Reaction Order: First-order kinetics dominate at low concentrations (e.g., <1 M), while second-order behavior is observed at higher concentrations due to hydroperoxide association .

  • Activation Energies: Reported values range from 28.6 kcal/mol (second-order) to 32.8 kcal/mol (first-order), indicating temperature-sensitive decomposition pathways (Table II) .

    Temperature (°C)Reaction OrderActivation Energy (kcal/mol)
    85Second-order28.6
    95First-order32.8
    106First-order32.8

Q. How can contradictions in reported reaction orders for hydroperoxide decomposition be resolved?

  • Methodological Answer:

  • Variable Control: Reproduce experiments under identical conditions (concentration, solvent, purity). For example, high initial concentrations (>1 M) promote dimerization, shifting kinetics to second-order .
  • Mechanistic Analysis: Use spectroscopic techniques (e.g., FTIR, NMR) to detect intermediates like hydroxyl radicals or associated hydroperoxide complexes that influence reaction pathways .

Q. What experimental strategies are recommended for studying the stability of this compound under varying atmospheric conditions?

  • Methodological Answer:

  • Simulated Environments: Utilize environmental chambers to replicate free tropospheric conditions (low humidity, reduced deposition). Monitor hydroperoxide stability via UV-Vis spectroscopy or mass spectrometry .
  • Data Interpretation: Compare observed stability with theoretical models incorporating factors like temperature, light exposure, and trace metal contamination (e.g., iron or copper ions) .

Q. How does this compound interact with metal ions to form coordination compounds?

  • Methodological Answer:

  • Synthesis Approach: React hydroperoxide with metal sulfates (e.g., MgSO₄, ZnSO₄) in aqueous or nonpolar solvents. Characterize products using X-ray crystallography or thermal gravimetric analysis (TGA) .
  • Applications: Peroxosolvates may serve as controlled oxygen-release agents in oxidation reactions or environmental remediation .

Data Contradiction Analysis

Q. Why do atmospheric hydroperoxide levels show variability in "free tropospheric" air samples?

  • Methodological Answer:

  • Confounding Factors:
  • Deposition Rates: Reduced deposition in the free troposphere increases hydroperoxide half-life, but transient interactions with aerosols or ice particles can cause abrupt concentration drops .
  • Photochemical Activity: Solar radiation drives both formation and decomposition, leading to diurnal fluctuations .
  • Resolution: Deploy high-frequency sampling (e.g., every 10 minutes) coupled with real-time NOx/O₃ monitoring to disentangle competing processes .

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